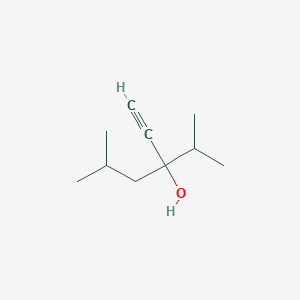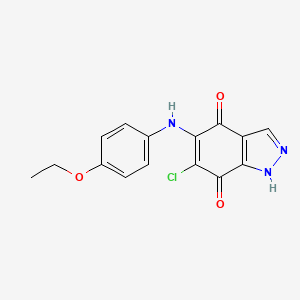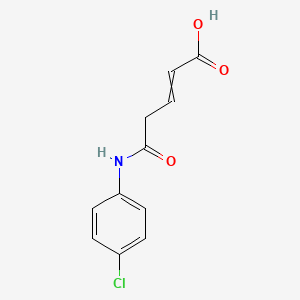
C24H15BrF4N2O3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C24H15BrF4N2O3 is a complex organic molecule that contains bromine, fluorine, nitrogen, oxygen, and carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C24H15BrF4N2O3 typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds through reactions such as halogenation, nitration, and esterification. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is essential to maintain consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
C24H15BrF4N2O3: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of This compound include strong acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as solvent choice, temperature, and reaction time play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of This compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
C24H15BrF4N2O3: has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It may be used in the study of biological processes and as a probe in biochemical assays.
Industry: can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of C24H15BrF4N2O3 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
C24H15BrF4N2O3: can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with similar molecular structures or functional groups
List of Similar Compounds
C24H15ClF4N2O3: A compound with a similar structure but with chlorine instead of bromine.
C24H15BrF4N2O2: A compound with one less oxygen atom.
C24H15BrF3N2O3: A compound with one less fluorine atom.
These comparisons can help in understanding the unique properties and potential advantages of This compound in various applications.
Propiedades
Fórmula molecular |
C24H15BrF4N2O3 |
|---|---|
Peso molecular |
535.3 g/mol |
Nombre IUPAC |
3-(3-bromo-4-fluorophenyl)-2-phenyl-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C24H15BrF4N2O3/c25-17-11-13(9-10-18(17)26)20-19-21(34-31(20)15-6-2-1-3-7-15)23(33)30(22(19)32)16-8-4-5-14(12-16)24(27,28)29/h1-12,19-21H |
Clave InChI |
YTBXJCRIBIBBEH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F)C5=CC(=C(C=C5)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![n-{4-[2-(Aminooxy)ethyl]phenyl}-2-methylpropanamide](/img/structure/B12623758.png)

![5-[(Naphthalen-2-yl)amino]-3H-1,2,4-dithiazole-3-thione](/img/structure/B12623775.png)

![(6S)-6-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B12623787.png)


![2-[2,6-Bis(4-chlorophenyl)-4-phenylpyridin-1(4H)-yl]aniline](/img/structure/B12623803.png)
![1-[(2,6-Dichlorophenyl)methyl]-1H-indazole-3-carbonyl chloride](/img/structure/B12623808.png)
![[2-(Hexadecanoyloxy)ethyl]phosphonic acid](/img/structure/B12623814.png)


